molecular formula C13H9N3O2 B8019247 3-(2-Nitrophenylamino)benzonitrile

3-(2-Nitrophenylamino)benzonitrile

Cat. No.: B8019247
M. Wt: 239.23 g/mol
InChI Key: TYSMIVMVXNWFTG-UHFFFAOYSA-N
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Description

3-(2-Nitrophenylamino)benzonitrile is a nitrile derivative characterized by a benzonitrile core substituted with a 2-nitrophenylamino group. This compound belongs to a class of aromatic nitriles, which are widely studied for their applications in coordination chemistry, pharmaceuticals, and materials science. The nitrile group (-CN) enhances structural rigidity and influences electronic properties, making such compounds valuable as ligands or intermediates in organic synthesis. Notably, the synthesis of this compound involves purification using acetone, a solvent with UV transparency advantages over ethyl acetate, which is critical for detecting UV-absorbing intermediates during chromatographic separation .

Properties

IUPAC Name

3-(2-nitroanilino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13(12)16(17)18/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSMIVMVXNWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenylamino)benzonitrile typically involves the reaction of 2-nitroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as iron in a hydrochloric acid medium to facilitate the reduction of the nitro group to an amino group, followed by the formation of the benzonitrile linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenylamino)benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 3-(2-Aminophenylamino)benzonitrile.

    Substitution: Various substituted derivatives depending on the reagent used (e.g., 3-(2-Nitrophenylamino)-4-chlorobenzonitrile).

    Oxidation: Products like 3-(2-Nitrosophenylamino)benzonitrile or 3-(2-Nitrophenylamino)benzoic acid.

Scientific Research Applications

3-(2-Nitrophenylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzonitrile moiety can participate in various binding interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural parameters differentiate 3-(2-nitrophenylamino)benzonitrile from related compounds:

Compound Dihedral Angle Nitrile Bond Length (Å) Hydrogen Bonding
This compound Not reported ~1.13 (estimated) Likely N–H⋯O/N–H⋯N interactions
3-Cyano-N-(2-hydroxybenzyl)anilinium chloride 2.87° 1.127 N–H⋯Cl, O–H⋯Cl chains
N-(4-Trifluoromethylbenzyl)-4-methoxyanilinium triflate 20.7° Not reported Ionic interactions with sulfonate

The dihedral angle between aromatic rings in 3-cyano-N-(2-hydroxybenzyl)anilinium chloride (2.87°) indicates near-planar stacking, whereas bulkier substituents (e.g., trifluoromethyl groups) increase torsional strain (20.7°) . The nitrile bond length in these compounds (~1.13 Å) remains consistent with typical sp-hybridized C≡N bonds.

Functional Group Variations and Reactivity

  • 3-(4-Aminophenyl)benzonitrile: Replacing the nitro group with an amine enhances solubility in polar solvents but increases toxicity risks. The amine group also facilitates electrophilic substitution reactions, unlike the electron-withdrawing nitro group in this compound, which directs meta/para reactivity .
  • 2-(Ferrocenylmethylamino)benzonitrile: Incorporation of a ferrocene moiety introduces redox-active properties, enabling applications in electrochemical sensors. This contrasts with this compound, which lacks metal coordination sites .

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